

Optimizing dosage and administration of 2-Allyl-6-methylpyridazin-3(2H)-one

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Compound of Interest		
Compound Name:	2-Allyl-6-methylpyridazin-3(2H)-	
	one	
Cat. No.:	B3407451	Get Quote

Technical Support Center: 2-Allyl-6-methylpyridazin-3(2H)-one

Disclaimer: Specific experimental data for **2-Allyl-6-methylpyridazin-3(2H)-one** is not readily available in published literature. The following troubleshooting guides, FAQs, and protocols are based on the general properties of pyridazin-3(2H)-one derivatives and are intended to serve as a starting point for your own research. Optimization and validation for your specific experimental setup are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for 2-Allyl-6-methylpyridazin-3(2H)-one?

A1: While the exact mechanism for this specific compound is uncharacterized, pyridazin-3(2H)-one derivatives are known to target a variety of signaling pathways.[1] Depending on the other substituents, this class of compounds has been shown to act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2)[2][3], phosphodiesterases, and various kinases.[1] Some derivatives also exhibit anticancer activity by targeting pathways involved in cell proliferation.[4] [5]

Q2: What are the potential biological activities of 2-Allyl-6-methylpyridazin-3(2H)-one?



A2: Based on related compounds, **2-Allyl-6-methylpyridazin-3(2H)-one** may possess anti-inflammatory, analgesic, anticancer, antimicrobial, or cardiovascular activities.[2][4][6][7] The specific activity will depend on its unique structure.

Q3: How should I dissolve 2-Allyl-6-methylpyridazin-3(2H)-one for in vitro experiments?

A3: Most pyridazinone derivatives are soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically $\leq 0.1\%$).

Q4: What is a typical starting dose for in vivo animal studies?

A4: For related pyridazinone derivatives with anti-inflammatory or analgesic effects, doses in rodents have ranged from 10 to 100 mg/kg, administered orally or intraperitoneally.[2][6] However, a dose-response study is essential to determine the optimal and non-toxic dose for **2-Allyl-6-methylpyridazin-3(2H)-one**. An acute toxicity study is also recommended before efficacy studies.[5]

Q5: How can I synthesize **2-Allyl-6-methylpyridazin-3(2H)-one**?

A5: A general synthetic route for 2,6-disubstituted pyridazin-3(2H)-ones involves the cyclization of a y-keto acid with a substituted hydrazine. For **2-Allyl-6-methylpyridazin-3(2H)-one**, this would likely involve the reaction of a 4-oxopentanoic acid derivative with allylhydrazine. Further purification by chromatography is usually required.

Troubleshooting Guides

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Compound Precipitation in Aqueous Solution	Low aqueous solubility of the compound.	- Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it remains compatible with your experimental system Use a surfactant or other solubilizing agent Prepare fresh dilutions from the stock solution immediately before use.
Inconsistent Results in Biological Assays	- Compound degradation Variability in compound concentration Cell line instability.	- Store the compound in a cool, dry, and dark place. For long-term storage, consider storing at -20°C or -80°C Prepare fresh stock solutions regularly Ensure accurate pipetting and serial dilutions Regularly check the health and passage number of your cell lines.
No Biological Activity Observed	- The compound may not be active in the chosen assay Incorrect dosage or concentration Insufficient incubation time.	- Test the compound in a variety of cell lines and assays based on the known activities of related pyridazinones Perform a dose-response experiment to determine the optimal concentration Conduct a time-course experiment to identify the optimal incubation period.
Toxicity in In Vivo Studies	The administered dose is too high.	- Perform a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) Start with a lower dose



and gradually escalate to find a therapeutically effective and non-toxic dose range.

Quantitative Data Summary for Related Pyridazinone Derivatives

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

Compound	IC50 (μM) for COX-2	Reference
2-{[3-(2-methylphenoxy)-6- oxopyridazin-1(6H)- yl]methyl}-1H-isoindole- 1,3(2H)-dione	0.19	[2]
2-propyl-6-(o- tolyloxy)pyridazin-3(2H)-one	0.11	[2]
2-benzyl-6-(3,5-dimethyl-1H- pyrazol-1-yl)pyridazin-3(2H)- one	0.24	[2]
6-benzyl-2-methylpyridazin- 3(2H)-one	>100 (low activity)	[3]
6-benzoyl-2-propylpyridazin- 3(2H)-one	>100 (low activity)	[3]

Table 2: In Vitro Anticancer Activity of Selected Pyridazinone Derivatives



Compound	Cell Line	GI50 (μM)	Reference
6-aryl-2-(p- sulfamylphenyl)-4,5- dihydropyridazin- 3(2H)-one (Compound 2g)	HL-60 (TB) (Leukemia)	< 2	[4]
6-aryl-2-(p- sulfamylphenyl)-4,5- dihydropyridazin- 3(2H)-one (Compound 2g)	NCI-H522 (Non- Small-Cell Lung)	< 2	[4]
6-aryl-2-(p- sulfamylphenyl)-4,5- dihydropyridazin- 3(2H)-one (Compound 2g)	BT-549 (Breast Cancer)	< 2	[4]
6-aryl-2-(p- sulfamylphenyl)- pyridazin-3(2H)-one (Compound 2h)	SR (Leukemia)	< 0.1	[5]
6-aryl-2-(p- sulfamylphenyl)- pyridazin-3(2H)-one (Compound 2h)	NCI-H522 (Non- Small-Cell Lung)	< 0.1	[5]

Experimental Protocols

Protocol 1: General Method for In Vitro COX-2 Inhibition Assay

This protocol is adapted from studies on similar pyridazinone derivatives.[2]

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **2-Allyl-6-methylpyridazin-3(2H)-one** in DMSO.



- Prepare serial dilutions of the test compound in DMSO.
- Use a commercial COX-2 inhibitor screening assay kit or prepare reagents for measuring prostaglandin E2 (PGE2) production.

Assay Procedure:

- In a 96-well plate, add the COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.
- Include a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).
- Incubate the plate at 37°C for the recommended time (e.g., 10-30 minutes).
- Stop the reaction according to the kit instructions.
- Measure the product (e.g., PGE2) using a suitable method, such as ELISA.

Data Analysis:

- Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: General Method for In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol is based on studies with related pyridazinone compounds.[2][6]

Animals:

- Use male Wistar rats or Swiss albino mice (6-8 weeks old).
- Acclimatize the animals for at least one week before the experiment.

Experimental Groups:

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).



- Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
- Groups 3-5: Test compound at different doses (e.g., 10, 30, and 100 mg/kg).

Procedure:

- Administer the test compound or control orally or intraperitoneally.
- After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

Data Analysis:

- Calculate the percentage of edema inhibition for each group at each time point.
- Analyze the data using ANOVA followed by a post-hoc test to determine statistical significance.

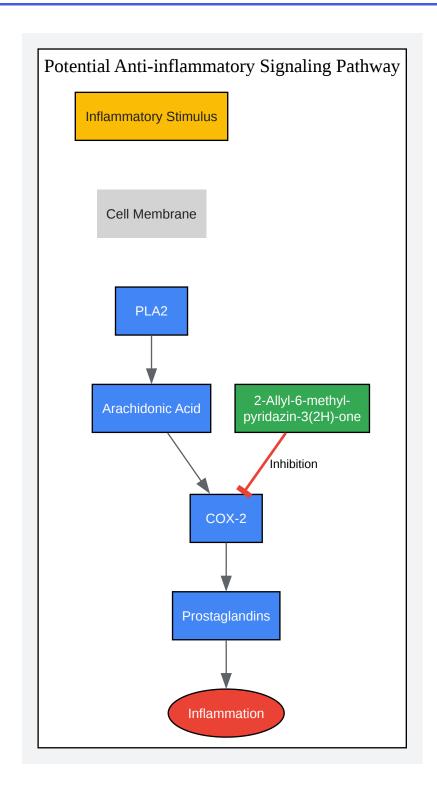
Visualizations



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Caption: A general experimental workflow for the evaluation of **2-Allyl-6-methylpyridazin-3(2H)-one**.





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